Mechanism of Action of REV1/UBM2 Interface Inhibitors: A Structural and Functional Paradigm for Targeting Translesion Synthesis
Mechanism of Action of REV1/UBM2 Interface Inhibitors: A Structural and Functional Paradigm for Targeting Translesion Synthesis
Executive Summary: The Paradigm Shift in DNA Damage Tolerance
Targeting DNA damage tolerance (DDT) represents a fundamental paradigm shift in oncology. While traditional targeted therapies (e.g., PARP inhibitors) focus on blocking DNA repair, inhibiting translesion synthesis (TLS) polymerases focuses on blocking DNA tolerance. By inhibiting TLS scaffolding proteins like REV1, we can actively exploit the single-stranded DNA replication gaps induced by standard-of-care genotoxins (such as cisplatin or cyclophosphamide), thereby synergizing with gap-inducing therapies to drive cancer cell death .
REV1 is a unique Y-family DNA polymerase that acts primarily as a structural scaffold for the multiprotein TLS complex. To function, REV1 must localize to stalled replication forks by binding to K164-monoubiquitinated Proliferating Cell Nuclear Antigen (UbPCNA) . This critical recruitment is mediated by REV1's Ubiquitin-Binding Motif 2 (UBM2). Disrupting the REV1/UBM2-UbPCNA interface with small molecule inhibitors (such as the prototype MLAF50) strips cancer cells of their ability to bypass chemotherapy-induced lesions, leading to replication fork collapse and apoptosis.
Structural Biology of the REV1/UBM2 Interface
Human REV1 encodes two tandem ubiquitin-binding motifs: UBM1 and UBM2. However, structural and genetic studies have definitively proven that UBM2 is the primary and essential site for the ubiquitinated protein interactions responsible for REV1-mediated DNA damage tolerance .
The Orthosteric Binding Mechanism
The interaction between UBM2 and ubiquitin is characterized by a shallow hydrophobic cavity on UBM2 that accommodates a specific hydrophobic patch on ubiquitin (primarily residues L8, V70, and L73) . Because this protein-protein interaction (PPI) is inherently modest in affinity ( KD∼10−5 to 10−4 M), it presents a highly druggable vulnerability.
The small molecule MLAF50 was identified as the first-in-class inhibitor of this interface. Heteronuclear Single Quantum Coherence (HSQC) NMR data confirms that MLAF50 binds to the exact same residues on REV1 UBM2 that interact with ubiquitin, acting as a direct orthosteric competitor . By occupying this shallow cavity, MLAF50 physically occludes UbPCNA from docking with REV1.
Fig 1. Disruption of the REV1-mediated translesion synthesis pathway by UBM2 inhibitors.
Quantitative Data Summary
To guide lead optimization, it is critical to benchmark small molecule candidates against the endogenous ubiquitin ligand. The table below summarizes the quantitative and phenotypic parameters of the UBM2 interface based on foundational NMR and cellular assays [[1]]([Link]) .
| Parameter | Endogenous Ligand (Ubiquitin) | Small Molecule Inhibitor (MLAF50) |
| Target Domain | REV1 UBM2 | REV1 UBM2 |
| Binding Interface | Hydrophobic patch (L8, V70, L73) | Orthosteric hydrophobic cavity |
| Binding Affinity ( KD ) | 10−5 to 10−4 M | Low micromolar range |
| NMR HSQC Profile | High Chemical Shift Perturbation (CSP) | Moderate CSP (overlapping with Ub) |
| Cellular Localization | Promotes REV1 chromatin recruitment | Prevents REV1 chromatin recruitment |
| Therapeutic Phenotype | Chemoresistance / Mutagenesis | Chemosensitization / Apoptosis |
Self-Validating Experimental Workflows
As an application scientist, I cannot overstate the importance of building a self-validating assay cascade. PPI inhibitors are notorious for false positives (e.g., aggregators, pan-assay interference compounds). The following step-by-step methodologies ensure rigorous validation of UBM2 inhibitors, moving from biophysical binding to phenotypic efficacy.
Fig 2. Self-validating experimental workflow for characterizing REV1 UBM2 inhibitors.
Protocol 1: NMR-Based Structural Validation (HSQC)
Objective: Confirm orthosteric binding of the inhibitor to the UBM2 domain at atomic resolution.
-
Protein Preparation: Express and purify 15N -labeled REV1 UBM2 in E. coli.
-
Causality: Isotope labeling is essential for 2D NMR, allowing us to monitor the specific chemical environment of every individual backbone amide proton.
-
-
Baseline Acquisition: Acquire a 1H−15N HSQC spectrum of the apo-UBM2.
-
Ligand Titration: Titrate the inhibitor (e.g., MLAF50) into the protein sample.
-
CSP Calculation: Map the Chemical Shift Perturbations (CSPs).
-
Causality: If the inhibitor is a true orthosteric competitor, the CSPs will map precisely to the residues that normally bind ubiquitin's hydrophobic patch, confirming on-target mechanism of action.
-
Protocol 2: Chromatin Fractionation and Immunofluorescence
Objective: Validate cellular target engagement and disruption of REV1 recruitment to stalled forks.
-
DNA Damage Induction: Treat U2OS osteosarcoma cells with a sublethal dose of cisplatin.
-
Causality: Cisplatin induces replication fork stalling, which is an absolute biological prerequisite for the RAD18-mediated monoubiquitination of PCNA at K164 .
-
-
Inhibitor Co-treatment: Incubate cells with the UBM2 inhibitor.
-
Soluble Protein Extraction: Permeabilize cells with 0.1% Triton X-100 prior to fixation.
-
Causality: This critical step washes away the soluble nucleoplasmic pool of REV1. If omitted, the high background of unbound REV1 will mask the specific, actively engaged chromatin-bound fraction.
-
-
Imaging: Immunostain for REV1 and PCNA. Quantify colocalization at DNA damage foci to confirm that the inhibitor prevents REV1 docking.
Protocol 3: Clonogenic Survival Assay
Objective: Quantify the long-term chemosensitizing effect of UBM2 inhibition.
-
Cell Seeding: Seed cancer cells at a low density (e.g., 500 cells/well) to allow single-colony formation.
-
Pulse Treatment: Expose cells to a DNA-damaging agent (e.g., 4-hydroxycyclophosphamide) for 4 hours, then wash.
-
Causality: A pulse treatment mimics clinical pharmacokinetics and prevents continuous, overwhelming toxicity, isolating the effect of the cell's intrinsic DNA damage tolerance mechanisms .
-
-
Continuous Inhibition: Add the UBM2 inhibitor and incubate for 7-10 days.
-
Quantification: Fix and stain colonies with crystal violet.
-
Causality: Unlike short-term viability assays (e.g., CellTiter-Glo) which only measure metabolic activity, clonogenic assays measure true reproductive cell death—the gold standard for evaluating chemo-sensitization.
-
Future Perspectives: Fragment-Based Drug Design
While MLAF50 proves that the UBM2 domain is druggable, the modest intrinsic affinity of the UBM2-ubiquitin interaction means that single-site inhibitors may struggle to achieve sub-nanomolar potency. The next frontier in REV1 inhibitor development relies on Fragment-Based Drug Design (FBDD) .
Because REV1 contains a secondary ubiquitin-binding motif (UBM1) adjacent to UBM2, future drug discovery efforts should focus on identifying fragment compounds that bind UBM1. By chemically conjugating a UBM1-binding fragment to a UBM2-binding scaffold like MLAF50, researchers can create bivalent degraders or ultra-potent inhibitors that lock the entire REV1 scaffolding region, completely abolishing TLS activity and maximizing synthetic lethality with standard chemotherapies [[2]]([Link]) .
References
-
Title: Structures of REV1 UBM2 Domain Complex with Ubiquitin and with a Small-Molecule that Inhibits the REV1 UBM2-Ubiquitin Interaction Source: Journal of Molecular Biology URL: [Link]
-
Title: Small-molecules that bind to the ubiquitin-binding motif of REV1 inhibit REV1 interaction with K164-monoubiquitinated PCNA and suppress DNA damage tolerance Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Inhibition of the translesion synthesis polymerase REV1 exploits replication gaps as a cancer vulnerability Source: Science Advances URL: [Link]
-
Title: Identification of Small Molecule Translesion Synthesis Inhibitors That Target the Rev1-CT/RIR Protein−Protein Interaction Source: ACS Chemical Biology URL: [Link]
Sources
- 1. Small-molecules that bind to the ubiquitin-binding motif of REV1 inhibit REV1 interaction with K164-monoubiquitinated PCNA and suppress DNA damage tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of REV1 UBM2 domain complex with ubiquitin and with a small-molecule that inhibits the REV1 UBM2-ubiquitin interaction - PMC [pmc.ncbi.nlm.nih.gov]
